2,5-dimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Researchers have synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, showcasing strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma b. rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Imaging Microglia
[11C]CPPC, a PET radiotracer, has been developed for the specific imaging of reactive microglia and disease-associated microglia in neuroinflammation. This compound offers a noninvasive tool for monitoring neuroinflammatory diseases and evaluating the effects of therapeutics targeting CSF1R (Horti et al., 2019).
Organic Ligands for Metal Complexes
Furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate have been synthesized and their chelating properties explored. These ligands and their metal complexes were tested for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Patel, 2020).
Amplifiers of Phleomycin
Studies on unfused heterobicycles, including pyridinylpyrimidines with basic side chains, have explored their activity as amplifiers of phleomycin against Escherichia coli, indicating potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antimicrobial Evaluation
New pyridine-thiones and nicotinamides containing antipyrine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the discovery of new compounds with potential use in treating microbial infections (Othman, 2013).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone has been reported, with these compounds showing significant anti-inflammatory and analgesic activities. This highlights their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).
Antiprotozoal Activity of Aza-analogues
Aza-analogues of furamidine have been synthesized and evaluated for their antiprotozoal activity, showing significant in vitro and in vivo efficacy against Trypanosoma b. rhodesiense and Plasmodium falciparum. This research opens new avenues for the development of antiprotozoal therapies (Ismail et al., 2003).
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-11-17(14(2)26-13)18(24)22-12-15-6-9-23(10-7-15)20(25)16-5-4-8-21-19(16)27-3/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDVHXNQGQUVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.